Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate
Description
Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a synthetic organic compound featuring a thiophene core substituted with a phenoxy group bearing a methylsulfonylamino moiety and a methyl ester at the 2-position.
Properties
IUPAC Name |
methyl 3-[4-(methanesulfonamido)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-18-13(15)12-11(7-8-20-12)19-10-5-3-9(4-6-10)14-21(2,16)17/h3-8,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBKOIAWLMQOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13N1O4S1
- Molecular Weight : 283.30 g/mol
This compound features a thiophene ring, a methylsulfonyl group, and a phenoxy moiety, which contribute to its biological activity.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study involving derivatives of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one demonstrated potent inhibitory activities against cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), with IC50 values ranging from 0.10 to 9.87 μM. Notably, one derivative showed IC50 values of 0.10 μM against COX-1, indicating strong anti-inflammatory potential .
The anti-inflammatory mechanisms may involve the inhibition of the NF-kB signaling pathway, which is crucial in the inflammatory response. Inhibitors of this pathway can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in various inflammatory diseases .
Case Studies and Research Findings
-
Case Study on COX Inhibition :
- Objective : Evaluate the anti-inflammatory potential of methylsulfonyl derivatives.
- Methodology : In vitro assays were conducted to assess COX-1 and COX-2 inhibition.
- Results : Several compounds exhibited IC50 values comparable to established anti-inflammatory drugs, suggesting their potential for treating inflammatory conditions like rheumatoid arthritis .
- In Vivo Studies :
Comparative Analysis Table
| Compound Name | IC50 (COX-1) | IC50 (COX-2) | Anti-inflammatory Activity | Notes |
|---|---|---|---|---|
| This compound | TBD | TBD | High | Potential for clinical applications |
| Derivative 10f | 0.10 μM | 0.56 μM | Strong | Comparable to darbufelone mesilate |
| Traditional NSAIDs | Varies | Varies | Moderate to High | Risk of gastrointestinal side effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related molecules are critical for understanding its uniqueness. Below is a comparative analysis based on the evidence provided:
Structural Analog with Fluorobenzoyl Substituent
- Compound: Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate (CAS: 900019-25-2)
- Key Differences: Substituent: The methylsulfonylamino group in the target compound is replaced with a 2-fluorobenzoylamino group (–NHCOC₆H₃F). Impact:
- The fluorine atom may enhance metabolic stability due to its electron-withdrawing effects .
Sulfonylurea Herbicides
- Examples : Metsulfuron methyl, Ethametsulfuron methyl (see )
- Key Differences :
- Core Structure : These herbicides feature a 1,3,5-triazine ring instead of a thiophene.
- Functional Groups : A sulfonylurea bridge (–SO₂NHC(O)NH–) links the triazine and benzoate moieties.
- Impact :
- The triazine core is critical for herbicidal activity via acetolactate synthase (ALS) inhibition.
- The methyl ester in both classes suggests similar metabolic pathways (e.g., ester hydrolysis), but the thiophene in the target compound may confer distinct electronic properties .
Anti-AXL Antibody-Drug Conjugate (ADC) Components
- Example : Formula XXX (CAS/UNII in )
- Key Differences: Core Structure: Formula XXX contains a pyrazole-pyrimidine scaffold, unlike the thiophene-phenoxy system. Shared Features:
- Both compounds include a methylsulfonylamino group, which may enhance target binding (e.g., kinase inhibition).
- The presence of fluorine in Formula XXX highlights its role in optimizing pharmacokinetics, a feature absent in the target compound .
Simplified Thiophene Derivatives
- Example: Methyl 3-amino-4-methylthiophene-2-carboxylate ()
- Key Differences: Substituents: The amino and methyl groups at the 3- and 4-positions simplify the structure compared to the phenoxy and methylsulfonylamino groups. Applications: This derivative serves as a building block in organic synthesis, whereas the target compound’s complexity suggests specialized applications (e.g., drug discovery) .
Data Table: Comparative Overview
Research Findings and Implications
- Polarity vs.
- Metabolic Stability : The methyl ester group, common in herbicides and ADCs, is prone to hydrolysis, suggesting the target compound may act as a prodrug .
- Therapeutic Potential: Structural parallels with kinase inhibitors (e.g., Formula XXX) imply possible applications in oncology, though further biological testing is required .
Notes on Limitations
- Evidence Gaps : Direct data on the target compound’s synthesis, bioactivity, or applications are absent in the provided evidence. Inferences rely on structural analogs.
- Contradictions: While sulfonylureas () and ADCs () suggest agrochemical vs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate, and how can reaction parameters be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-[(methylsulfonyl)amino]phenol with a functionalized thiophene precursor. Key steps include forming the phenoxy-thiophene linkage and esterification. Optimization involves:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysts : Employ DCC/DMAP for ester bond formation .
- Purification : Column chromatography (hexane/ethyl acetate gradient) followed by recrystallization (ethanol) improves purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Focus on methylsulfonyl protons (δ 3.0–3.2 ppm) and thiophene ring protons for structural confirmation.
- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (≥95%).
- HRMS : Validate molecular weight.
- DSC : Confirm crystalline stability and absence of polymorphic transitions .
Advanced Research Questions
Q. How can researchers investigate the histone deacetylase (HDAC) inhibitory activity of this compound, and what methods validate target engagement?
- Methodological Answer :
- Fluorometric assays : Use HeLa cell nuclear extracts to measure HDAC inhibition (0.1–100 μM dose range, 48-hour exposure).
- Isoform specificity : Test recombinant HDAC1/6 to identify selectivity.
- Cellular validation : Western blot analysis of acetylated histone H3 levels.
- Target engagement : Apply CETSA to confirm direct binding .
Q. What strategies are recommended for structural modifications to enhance anti-inflammatory activity while maintaining solubility?
- Methodological Answer :
- SAR modifications :
- Replace methylsulfonyl with cyclopropylsulfonyl for improved potency.
- Introduce hydrophilic groups (e.g., –OH, –NH2) on the phenoxy ring.
- Screening : Test analogs in LPS-stimulated macrophages (TNF-α/IL-6 suppression).
- Solubility assessment : Use shake-flask method in PBS (pH 7.4).
- Computational modeling : Predict membrane permeability via molecular dynamics .
Q. How should researchers resolve contradictions in reported biological activities across experimental models?
- Methodological Answer :
- Standardization : Uniform cell passage numbers, serum concentrations, and solvent controls.
- Pharmacokinetic profiling : Assess plasma protein binding and metabolic stability (e.g., liver microsomes).
- Target validation : qPCR for HDAC expression levels; CRISPR knockouts to confirm mechanism.
- Meta-analysis : Model dose-response relationships using Hill equations to identify context-dependent effects .
Q. What accelerated stability testing protocols assess shelf-life and degradation pathways under physiological conditions?
- Methodological Answer :
- Stress testing :
- Thermal: 40°C/75% RH for 6 months.
- Hydrolytic: pH 1–9 buffers at 37°C.
- Photostability: ICH Q1B-compliant light exposure.
- Degradation analysis : HPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Tables for Key Data
| Parameter | Analytical Technique | Critical Observations | Reference |
|---|---|---|---|
| Methylsulfonyl proton environment | 1H NMR | δ 3.0–3.2 ppm (quartet) | |
| Purity threshold | HPLC-UV | ≥95% (retention time: 8.2 min) | |
| Thermal stability | DSC | Melting endotherm at 165–167°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
